Diguanidine phosphate

Description

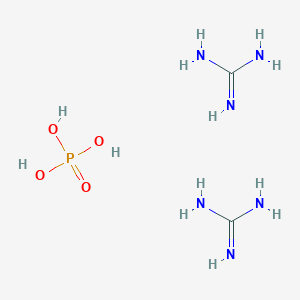

Structure

2D Structure

Propriétés

IUPAC Name |

guanidine;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH5N3.H3O4P/c2*2-1(3)4;1-5(2,3)4/h2*(H5,2,3,4);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHPJTCTVWVCLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N.C(=N)(N)N.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H13N6O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5423-23-4 | |

| Record name | Diguanidine phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005423234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisguanidinium phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIGUANIDINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USD9HN0B2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Perspectives and Contemporary Significance in Chemical Sciences

The synthesis of guanidine (B92328) phosphates can be traced back to the late 1930s. acs.orgnih.gov Early methods involved the reaction of urea (B33335) with phosphorous pentoxide at elevated temperatures or the reaction of dicyandiamide (B1669379) with ammonium (B1175870) chloride. acs.orggoogle.com One common laboratory and industrial synthesis method involves the reaction of guanidine hydrochloride with phosphoric acid after treatment with a sodium alkoxide in an alcohol solvent. chemicalbook.comlookchem.com Another approach reacts guanidine carbonate with phosphoric acid in an aqueous solution. chembk.com A patent from 1950 describes a process for preparing guanidine phosphates by reacting urea with phosphorous pentoxide at temperatures ranging from 190-300°C. google.com

In contemporary chemical sciences, diguanidine phosphate (B84403) is recognized for its role as a versatile compound. It is often supplied as a white crystalline powder. chembk.comcymitquimica.com The compound's significance stems from its constituent parts: the guanidinium (B1211019) cation and the phosphate anion. The guanidinium ion, with its planar structure and delocalized positive charge, and the phosphate anion are both capable of forming extensive hydrogen bond networks. nih.govacs.org This ability to form strong and directional interactions is a key feature driving its use in various chemical applications.

Interdisciplinary Relevance in Materials Science, Biochemistry, and Supramolecular Chemistry

Controlled Synthesis Pathways and Reaction Engineering

Controlled synthesis is crucial for producing this compound with desired purity and yield. This involves a deep understanding of reaction mechanisms and the precise manipulation of process variables.

The yield and selectivity of this compound synthesis are highly dependent on parameters such as temperature, reaction time, and reactant molar ratios.

One studied pathway involves the reaction of dicyandiamide and ammonium chloride. acs.org Research into the synthesis of diguanidine hydrogen phosphate (DHP) from these precursors has systematically evaluated the impact of temperature and time on product yield. The findings indicate that temperature has a more significant influence on the yield than reaction duration. acs.org Under identical conditions, the yield for guanidine dihydrogen phosphate (GDP) was consistently slightly higher than for DHP. acs.org The optimal conditions for synthesizing both compounds from dicyandiamide and ammonium chloride (1:2 molar ratio) were identified as a reaction temperature of 230°C for a duration of 2.5 hours, which resulted in the highest yields of 83.49% for GDP and 82.77% for DHP. acs.org

Table 1: Effect of Reaction Temperature and Time on the Yield of Guanidine Phosphates acs.org

| Reaction Temperature (°C) | Reaction Time (h) | GDP Yield (%) | DHP Yield (%) |

|---|---|---|---|

| 170 | 2 | 65.23 | 63.85 |

| 2.5 | 68.41 | 67.53 | |

| 3 | 70.15 | 69.46 | |

| 190 | 2 | 72.48 | 71.62 |

| 2.5 | 74.33 | 73.18 | |

| 3 | 75.16 | 74.59 | |

| 210 | 2 | 76.92 | 75.84 |

| 2.5 | 78.57 | 77.31 | |

| 3 | 79.24 | 78.66 | |

| 230 | 2 | 81.36 | 80.52 |

| 2.5 | 83.49 | 82.77 | |

| 3 | 81.75 | 81.03 |

Another synthetic approach involves reacting approximately equimolar quantities of phosphoric acid and cyanoguanidine. google.com This process yields a composition containing both monoguanidine and this compound. google.com Maintaining the reaction temperature between 200°C and 240°C for one to two hours is critical for producing a product with low volatility, characterized by a weight loss of less than 1% when heated at 220°C for one hour. google.com The weight ratio of mono- to this compound in the final product is typically between 0.4 and 0.6. google.com

Various precursors have been explored for the synthesis of guanidine phosphates. Besides the dicyandiamide and cyanoguanidine routes, other methods include:

Urea and Phosphorous Pentoxide: A process involving the fusion of urea and phosphorous pentoxide at temperatures ranging from 190°C to 300°C has been developed to prepare guanidine phosphates. google.comgoogle.com The molar ratio is typically 1 mole of phosphorous pentoxide to 2-10 moles of urea. google.com

Guanidine Hydrochloride: Guanidine phosphate can be synthesized by first reacting sodium metal with methanol, followed by the addition of guanidine hydrochloride. chemicalbook.com After heating, cooling, and filtration, phosphoric acid is added to the filtrate to precipitate the guanidine phosphate product. chemicalbook.comchemicalbook.com

Dicyandiamide and Ammonium Phosphate: An earlier technique involved forcing dicyandiamide and ammonium phosphate through an autoclave at elevated temperatures and pressures. google.com

While many of these high-temperature syntheses proceed without a catalyst, the broader field of guanidine chemistry utilizes various catalytic systems. Chiral guanidine derivatives, for instance, have been shown to be effective catalysts in several organic reactions, often functioning as phase-transfer catalysts or by forming hydrogen bonds with substrates. ineosopen.orgresearchgate.net The application of specific catalytic routes, such as nucleophilic phosphine (B1218219) catalysis, represents a powerful tool in organic synthesis for activating various substrates under mild conditions. acs.org

Synthesis of Chemically Modified this compound Analogs for Targeted Functionality

Chemical modification of the this compound structure allows for the creation of analogs with specific, targeted functions. A significant area of this research is in the field of nucleic acid chemistry, where the phosphate backbone is altered to improve properties like cellular uptake and nuclease resistance.

A key strategy involves the synthesis of phosphoryl guanidine oligonucleotides (PGOs) , a class of DNA analogs where a negatively charged oxygen atom in the internucleoside phosphate group is replaced with an electroneutral guanidine moiety. researchgate.netresearchgate.net One method to achieve this is through the oxidation of a polymer-supported dinucleoside phosphite (B83602) triester with iodine in the presence of a guanidine, such as 1,1,3,3-tetramethylguanidine (B143053) (Tmg). nih.gov This reaction yields a dinucleotide with an internucleoside tetramethyl phosphoryl guanidine group. nih.gov A major advantage is that this modification is stable under standard solid-phase DNA synthesis conditions, allowing for the creation of various PGOs using conventional phosphoramidite (B1245037) chemistry. nih.gov

Another class of analogs, deoxynucleic guanidine (DNG) , involves a more profound modification where the entire internucleoside phosphate linkage is replaced with a positively charged, achiral guanidinium group. nih.gov The stepwise solid-phase synthesis of DNG has been developed, proceeding in the 3′→5′ direction. The coupling reaction involves forming a protected guanidinium group from a corresponding urea group and a 5′-primary amine at the terminus of the growing oligomer on a solid support. nih.gov

Other modifications include the synthesis of guanidine derivatives bearing acyl groups, which have been explored for their molecular recognition capabilities, particularly their interaction with phosphate-containing biomolecules. tandfonline.com

Preparation and Characterization of Hybrid Materials Incorporating this compound Moieties

This compound is incorporated into various matrices to create hybrid materials with enhanced properties, such as flame retardancy and environmental remediation capabilities.

One innovative approach is the synthesis of phenylenediamine-guanidine phosphate carbon dots (MPD-GP-CQDs) . acs.org These are created via a simple one-step hydrothermal method using m-phenylenediamine (B132917) as the carbon source and guanidine dihydrogen phosphate (GP) as the phosphorus source. acs.org The resulting carbon dots can be incorporated into polymer films, such as polyvinyl alcohol (PVA), to create functional composites. acs.org Characterization of these hybrid materials involves techniques like Fourier-transform infrared spectroscopy (FTIR) to confirm chemical structure, transmission electron microscopy (TEM) to analyze morphology, and X-ray photoelectron spectroscopy (XPS) to examine surface chemical composition. acs.org

Another application is the surface modification of carbon microspheres (CMSs) with guanidine phosphate (GDP). mdpi.com This modification improves the dispersity of the filler within a polymer matrix like polyethylene (B3416737) terephthalate (B1205515) (PET) and enhances the flame-retardant performance of the resulting composite. mdpi.com Characterization techniques for these materials include FTIR, scanning electron microscopy (SEM), and thermogravimetric analysis (TGA). mdpi.com

Guanidine phosphate is also used as an activating agent in the preparation of functional materials. For example, activated carbon prepared from lotus (B1177795) stalks using guanidine phosphate activation has been shown to be an effective sorbent for heavy metal ions like Cd(II). researchgate.net The introduction of nitrogen-containing functional groups (-NH2 and -CONH-) onto the carbon surface is confirmed by FTIR and XPS analysis. researchgate.net

Table 2: Examples of Hybrid Materials Incorporating Guanidine Phosphate

| Hybrid Material | Components | Synthesis Method | Characterization Techniques | Reference |

|---|---|---|---|---|

| MPD-GP-CQDs-PVA Composite Film | m-Phenylenediamine, Guanidine Phosphate, Polyvinyl Alcohol | Hydrothermal synthesis of CQDs followed by solution blending with PVA | FTIR, TEM, UV-vis, XPS, Fluorescence Spectroscopy | acs.org |

| CMSs-GDP/PET Composite | Carbon Microspheres, Guanidine Phosphate, Polyethylene Terephthalate | Graft modification of CMSs with GDP, followed by blending with PET | FTIR, SEM, TGA, Grain Size Analysis | mdpi.com |

| Guanidine Phosphate Activated Carbon | Lotus Stalk, Guanidine Phosphate | Chemical activation of biomass | N₂ Adsorption/Desorption, Boehm's Titration, FTIR, XPS | researchgate.net |

| Chitosan/Guanidine Functionalized Graphene Oxide | Chitosan, Guanidine, Graphene Oxide | Covalent functionalization | FTIR, XPS, SEM, TEM, TGA, Raman Spectroscopy | mdpi.com |

Elucidation of Supramolecular Chemistry and Molecular Recognition Principles Involving Diguanidine Phosphate

Guanidinium-Phosphate Ion Pairing and Intermolecular Interactions

The capacity of the guanidinium (B1211019) group, the protonated form of guanidine (B92328), to bind strongly and selectively to oxoanions like phosphate (B84403) is rooted in its unique electronic and geometric properties. rsc.org The guanidinium ion possesses a planar, Y-shaped structure with a positive charge delocalized across three nitrogen atoms. rsc.org Its high pKa value (around 13.6) ensures it remains protonated over a broad pH range, making it a reliable cationic binding partner. rsc.orgnih.gov This inherent structure and charge distribution are highly complementary to the tetrahedral geometry and negative charge of the phosphate anion.

The guanidinium cation offers up to six hydrogen bond donors, allowing for versatile binding modes. nih.gov It frequently forms a bidentate hydrogen bonding pattern with the oxygen atoms of a phosphate group, creating a highly stable, six-membered ring-like structure. nih.govresearchgate.net This interaction is not merely electrostatic; it is geometrically defined, with the N-H donors of the guanidinium group aligning perfectly with the lone pairs of the phosphate oxygens. rsc.org In biological contexts, such as the binding of guanidinium to a phosphate group in a riboswitch, all potential hydrogen bond donors on the guanidinium can be satisfied by the RNA binding pocket, demonstrating exhaustive and highly specific recognition. nih.gov This combination of charge and hydrogen bond complementarity leads to an interaction that is significantly stronger and more specific than simple ion pairing alone. colostate.edu

The strong interaction between guanidinium and phosphate has been harnessed to create synthetic receptors with high affinity and selectivity for phosphate anions, even in competitive aqueous environments. acs.org Research has demonstrated that receptors incorporating guanidinium moieties can achieve significant binding constants for various phosphate species.

For instance, metallo-receptors appended with guanidinium groups have shown high affinities for phosphate (on the order of 10⁴ M⁻¹) and notable selectivity over other anions at biological pH. acs.orgresearchgate.net Thermodynamic analyses of these systems reveal that the binding of phosphate to guanidinium-containing receptors is often driven by both favorable enthalpy (ΔH), from hydrogen bonding and electrostatic interactions, and favorable entropy (ΔS), related to the release of solvent molecules from the host and guest. acs.org In contrast, binding to simpler ammonium-based receptors is often primarily entropy-driven. acs.org

Modifications to the receptor's scaffold can further tune these affinities. Bicyclic guanidinium hosts, designed for greater preorganization, have exhibited enhanced affinities for guests like dihydrogenphosphate, with binding constants reaching the 10⁵-10⁶ M⁻¹ range in organic solvents such as acetonitrile. nih.gov Interestingly, studies comparing different anions show that while smaller anions like halides may show a slight preference for guanidinium hosts, the specific geometry and charge distribution of phosphate make it an exceptionally good match. acs.orgnih.gov

| Receptor Type | Guest Anion | Solvent | Binding Constant (Kₐ, M⁻¹) | Thermodynamic Drivers | Reference |

|---|---|---|---|---|---|

| Cu(II) Metallo-Receptor with Guanidinium | Phosphate | 98:2 Water:Methanol | ~10⁴ | Favorable ΔH and ΔS | acs.org |

| Bicyclic Guanidinium Host | Dihydrogenphosphate | Acetonitrile | 10⁵ - 10⁶ | Primarily Entropic (ΔS > 0) | nih.gov |

| Bicyclic Guanidinium Host | p-Nitrobenzoate | Acetonitrile | ~10⁶ | - | rsc.orgnih.gov |

| Tetra-guanidinium Crown | Nitrate (B79036) (NO₃⁻) | D₂O | Slight preference over ammonium (B1175870) host | - | acs.org |

Self-Assembly Processes Leading to Hierarchical Supramolecular Architectures

The directional and specific nature of guanidinium-phosphate pairing makes it an ideal motif for programming the self-assembly of molecules into larger, ordered structures. By designing molecules with multiple guanidinium and phosphate groups, researchers can guide the formation of complex hierarchical architectures. nih.govrsc.org

A prominent example of programmed self-assembly is the formation of a supramolecular double-helix from complementary building blocks. nih.govrsc.org Researchers have synthesized 1,1'-binaphthyl-based molecules functionalized with either two guanidinium groups (bisguanidines) or two phosphate groups (bisphosphoric acids). rsc.orgresearchgate.net When mixed in solution, these components self-assemble through the formation of multiple guanidinium-phosphate ion pairs, resulting in a double-helical structure that is reminiscent of DNA. rsc.orgrsc.org This assembly process demonstrates that the specific recognition between the binding partners can be used to encode complex structural information, leading to the spontaneous formation of intertwined, high-order structures. nih.govrsc.org Beyond helices, other assemblies such as non-helical dimers can also be formed, depending on the specific geometry and chirality of the interacting components. nih.govrsc.org

Molecular chirality is a powerful tool for controlling the structure and handedness (helicity) of supramolecular assemblies. researchgate.net In the self-assembly of the guanidinium-phosphate double-helix, the chirality of the 1,1'-binaphthyl units plays a critical role in dictating the final architecture. nih.govrsc.org

Remarkably, the combination of two homochiral strands—for example, an (S,S)-bisguanidine with an (S,S)-bisphosphate—leads to the formation of a left-handed double-helix. nih.govrsc.org In contrast, when a heterochiral pair is used—such as an (S,S)-bisguanidine and an (R,R)-bisphosphate—the system does not form a helix. Instead, it assembles into a simpler, non-helical dimeric structure. nih.govrsc.org This outcome represents a clear case of diastereoselective self-assembly, where the chiral information encoded in the molecular building blocks is translated into the macroscopic structure of the assembly. This "chiral proofreading" during self-assembly highlights the high degree of control that can be exerted over supramolecular architectures by manipulating the stereochemistry of the components. rsc.org

| Bisguanidine Chirality | Bisphosphate Chirality | Resulting Supramolecular Structure | Reference |

|---|---|---|---|

| (S,S) | (S,S) | Left-handed double-helix | nih.govrsc.orgrsc.org |

| (S,S) | (R,R) | Non-helical dimer | nih.govrsc.orgrsc.org |

Design and Synthesis of Artificial Receptors for Phosphate and Related Oxoanion Guests

The robust and versatile nature of the guanidinium-phosphate interaction has made it a primary target for the design and synthesis of artificial receptors aimed at selectively binding phosphate and other related oxoanions. rsc.orgcapes.gov.br The central principles in designing such receptors are preorganization and complementarity. rsc.org A successful receptor must present its binding groups—in this case, guanidinium moieties—in a way that is spatially and electronically complementary to the target guest, without requiring a significant energetic penalty to adopt its binding conformation. rsc.org

A variety of molecular scaffolds have been employed to achieve this. These range from relatively simple acyclic structures to more complex, preorganized macrocyclic and cage-like molecules. mdpi.combeilstein-journals.org For example, tripodal receptors have been designed to present multiple binding sites for interaction with oxoanions like phosphate. researchgate.net Other approaches have involved grafting guanidinium or similar hydrogen-bonding groups like urea (B33335) onto polymer backbones, such as chitosan, to create materials capable of colorimetric anion sensing. rsc.org

More sophisticated designs utilize rigid scaffolds to precisely position multiple guanidinium groups. A "pinwheel" receptor built on a hexasubstituted benzene (B151609) core was designed to display six guanidinium groups in a convergent manner, creating a highly effective binding pocket for anions like inositol-1,4,5-triphosphate (IP₃). rsc.org The design of these synthetic hosts often mimics the binding motifs found in natural phosphate-binding proteins, which frequently use the arginine side chain's guanidinium group to recognize phosphate. capes.gov.brmdpi.com The ultimate goal is to create synthetic systems that can replicate or even surpass the binding affinity and selectivity seen in nature for applications in sensing, separation, and catalysis. nih.gov

Molecular Recognition in Complex Biological Systems, including Nucleic Acid Interactions

In the context of complex biological systems, the interaction between the guanidinium moiety of diguanidine phosphate and nucleic acids is of significant interest. This interaction emulates the role of arginine residues, which are frequently found at the binding interfaces of proteins that interact with DNA and RNA. nih.govcapes.gov.br The positively charged guanidinium groups form strong salt bridges and hydrogen bonds with the negatively charged phosphodiester backbone of nucleic acids, contributing critically to the stability of protein-nucleic acid complexes. rsc.orgrsc.org

The inherent affinity of the guanidinium group for the phosphate backbone has been leveraged in the design of synthetic molecules aimed at recognizing and binding nucleic acids with high affinity and specificity. These synthetic analogues provide valuable models for understanding the molecular recognition principles that would govern the interaction of this compound with DNA and RNA.

Detailed Research Findings:

A prominent example is the development of Deoxyribonucleic Guanidine (DNG) , a polycationic analogue of DNA where the natural phosphodiester linkage is replaced by a guanidinium group. pnas.orgpnas.org This modification results in a molecule with a positively charged backbone that exhibits dramatically enhanced binding to complementary, negatively charged RNA strands.

The stability of these DNG-RNA hybrids is significantly influenced by ionic strength. At low salt concentrations, the electrostatic attraction between the cationic DNG backbone and the anionic RNA phosphate backbone leads to intimate salt-pairing, which greatly stabilizes the complex. pnas.org Conversely, at high salt concentrations, the shielding of these charges by counterions reduces the stability of the hybrid, a behavior opposite to that of natural DNA-RNA duplexes. pnas.org

| Ionic Strength (µ) | Tm (°C) for Triple-to-Double Helix Transition | Tm (°C) for Duplex Denaturation |

|---|---|---|

| 0.22 | 62.5 | - |

| 0.42 | 49.5 | - |

| 0.62 | 44.4 | 90.7 |

| 0.82 | 50.2 | 90.4 |

| 1.20 | 53.2 | 82.4 |

Data adapted from binding studies of cationic thymidyl deoxyribonucleic guanidine to RNA homopolynucleotides, demonstrating the inverse relationship between ionic strength and the stability of the triple-helical complex at lower salt concentrations. pnas.org

Another relevant system involves Guanidine-modified Peptide Nucleic Acids (GPNA) . Peptide Nucleic Acids (PNA) are DNA mimics with a neutral peptide-like backbone. When the backbone is modified to include guanidinium groups, the resulting GPNA molecules can also recognize and bind to double-stranded RNA. nih.gov However, studies using isothermal titration calorimetry have shown that this modification can alter the binding stoichiometry and reduce the affinity and sequence selectivity compared to the parent, unmodified PNA, suggesting a more complex interaction than simple electrostatic attraction. nih.gov

Mass spectrometry studies have further illuminated the intrinsic stability of the guanidinium-phosphate interaction. Noncovalent complexes of an 8-nucleotide RNA with various ligands containing a guanidinium moiety were analyzed. nih.gov The stability of these complexes in the gas phase was found to correlate almost linearly with the number of potential hydrogen-bond or salt-bridge interactions the ligand could form with the RNA, rather than with the ligand's proton affinity. nih.gov This highlights the importance of the multivalent, directional hydrogen bonds that the guanidinium group can establish with the phosphate backbone.

Investigations into polycation-based gene delivery systems also provide insight. Polyion complex micelles formed between mRNA and block copolymers containing guanidinium groups (PEG-PGMG) show enhanced stability against degradation compared to those with amine groups. researchgate.net This stabilization is attributed to the strong, multivalent interactions between the guanidinium moieties and the phosphate groups of the mRNA, underscoring the effectiveness of this pairing in protecting nucleic acids. researchgate.netscdi-montpellier.fr

While direct, extensive studies on the isolated this compound compound's interaction with nucleic acids are not widely documented in primary literature, the overwhelming evidence from these analogous systems strongly supports the principle that it would engage favorably with the phosphodiester backbone of DNA and RNA. The molecular recognition would be driven by the formation of stable, charge-assisted hydrogen bonds between the two guanidinium cations of the compound and the anionic phosphate groups of the nucleic acid.

Mechanistic Investigations of Catalytic Activity Mediated by Diguanidine Phosphate Analogues

Catalysis of Phosphate (B84403) Ester Hydrolysis and Transesterification Reactions

Analogues of diguanidine phosphate have proven to be effective catalysts for the cleavage of phosphate esters, a reaction of immense biological importance, as it underlies the degradation of DNA and RNA. acs.org The phosphodiester linkages in nucleic acids are remarkably stable, making their catalyzed cleavage a significant challenge. acs.org Artificial catalysts featuring two guanidine (B92328) groups have shown notable activity in cleaving RNA model substrates, such as 2-hydroxypropyl-p-nitrophenyl phosphate (HPNP). google.com

The catalytic mechanism often involves a bifunctional approach where one protonated guanidinium (B1211019) group binds to the phosphate moiety of the substrate, acting as an electrophilic catalyst. acs.orggoogle.com This interaction neutralizes the negative charge and activates the phosphorus center for nucleophilic attack. acs.org Simultaneously, a second, neutral guanidine group can act as a general base, facilitating the deprotonation of the attacking nucleophile, such as a hydroxyl group in transesterification reactions. acs.orggoogle.com The spatial arrangement of the two guanidine groups is critical; for instance, in calix nih.govarene-based catalysts, the 1,3-distal isomer was found to be twice as effective as the 1,2-vicinal counterpart. acs.org At a concentration of 3 mmol L−1, such a catalyst achieved a 300-fold rate enhancement over the background reaction. acs.org Even greater accelerations, exceeding 10,000-fold, have been observed in the cleavage of dinucleoside-3´,5´-monophosphates. acs.org Diphenylmethane structures decorated with two guanidine units are also effective catalysts for HPNP transesterification. google.com

Table 1: Catalytic Efficiency of Bis-Guanidinium Analogues in Phosphate Ester Cleavage

| Catalyst Analogue | Substrate | Rate Enhancement (k_cat/k_uncat) |

| 1,3-Distal bis(guanidine)calix nih.govarene | HPNP | 300-fold |

| 1,3-Distal bis(guanidine)calix nih.govarene | Dinucleoside-3´,5´-monophosphates | >10,000-fold |

| Diphenylmethane-bis(guanidine) | HPNP | 9.1-fold (adamantylidene substituted) |

Elucidation of General Acid-Base Catalysis and Proton Shuttle Mechanisms

The catalytic activity of this compound analogues is frequently rooted in general acid-base catalysis. google.comresearchgate.net Kinetic analyses suggest that the most effective catalysts operate through a bifunctional mechanism that requires the combined action of a neutral guanidine group acting as a general base and a protonated guanidinium ion acting as a general acid. google.com This "guanidine-guanidinium catalytic dyad" is considered a requisite for significant catalytic effect. google.com

Studies using RNA model substrates in aqueous DMSO have established a rate law indicating contributions from both simple general base catalysis and a concerted reaction involving both the neutral (B) and protonated (BH+) forms of the guanidine buffer. researchgate.net The protonated guanidinium component often stabilizes the transition state through electrostatic interactions rather than by direct proton transfer. researchgate.net The guanidine group, through its various tautomeric forms, may also participate in proton shuttling, which is a critical process in many enzymatic and chemical reactions. acs.org

Synergistic Catalysis in Bifunctional and Multicomponent Systems

Synergism is a hallmark of catalysis by this compound analogues, arising from the cooperative action of their constituent functional groups. The bifunctional nature of having both a general acid (guanidinium) and a general base (guanidine) within the same molecule allows for the simultaneous activation of different parts of the substrate or the activation of both the substrate and a reagent molecule. google.comresearchgate.net This intramolecular cooperation is a key design principle for artificial phosphodiesterases. google.com

The catalytic activity can be further enhanced in multicomponent systems where the guanidinium unit works in concert with another catalytic species, such as a metal ion. nih.gov For example, nanozymes have been developed where the catalytic site consists of a single Zn(II) complex and a flanking guanidinium cation. nih.gov In these systems, the guanidinium ion is not catalytically active on its own but cooperates with the metal ion to enhance activity. nih.gov The role of the guanidinium group can be twofold: assisting in binding the phosphate substrate through electrostatic interactions and potentially lowering the local pH. nih.gov While this synergistic metal-guanidinium mechanism is effective, it has been shown to be slightly less efficient than systems employing two cooperative metal ions. nih.gov

Influence on Enzyme Activity and Mechanisms of Enzymatic Inhibition

The structural and electronic mimicry of the arginine side chain allows guanidinium-containing molecules, including diguanidine analogues, to act as potent and specific enzyme inhibitors. mdpi.comnih.gov They can target the active sites of enzymes that recognize arginine residues or bind phosphorylated substrates.

Guanidinium compounds are known to be effective inhibitors of ribonucleases (RNases). google.comnih.gov For example, guanidinium thiocyanate (B1210189) is a widely used chaotropic agent that denatures and inhibits most enzymes, including RNases, during RNA isolation. google.comnih.gov More specific inhibition can be achieved with molecules designed to target the enzyme's active site. A novel guanidine-substituted diphenylurea compound was identified as a potent inhibitor of the coronavirus nsp15 endoribonuclease, with the guanidine group being crucial for its antiviral activity. nih.gov

These compounds can also inhibit kinases and phosphatases. The natural Protein Kinase Inhibitor (PKI) peptide contains a cluster of basic arginine residues that are critical for its function. mdpi.com Synthetic mimics of this peptide are effective inhibitors of Protein Kinase A (PKA). mdpi.com Similarly, a phenylhydrazonopyrazolone sulfonate compound (PHPS1) was identified as a potent and specific competitive inhibitor of the protein tyrosine phosphatase Shp2, with a dissociation constant (Ki) of 0.73 μM. pnas.org Bicyclic guanidine compounds have also been shown to act as noncompetitive inhibitors of prohormone convertase 2 (PC2). nih.gov

Table 2: Inhibition of Enzyme Activity by Guanidinium-Based Analogues

| Enzyme | Inhibitor Analogue | Inhibition Constant | Mode of Inhibition |

| Protein Tyrosine Phosphatase Shp2 | Phenylhydrazonopyrazolone sulfonate (PHPS1) | K_i = 0.73 µM | Competitive |

| Protein Kinase A (PKA) | Stapled Peptide (PKI mimic) | IC_50 = 25–35 nM | Pseudosubstrate |

| Prohormone Convertase 2 (PC2) | Bicyclic guanidine | - | Noncompetitive |

| Coronavirus Endoribonuclease (nsp15) | Guanidine-substituted diphenylurea (EPB-113) | EC_50 = 0.33 µM | - |

Advanced Research in Biological and Biochemical Contexts of Diguanidine Phosphate

Modulation of Biomolecular Conformation and Functional Activity (e.g., Protein Denaturation and Stability)

The stability and function of proteins are intricately linked to their three-dimensional structure, which is maintained by a delicate balance of non-covalent interactions. Guanidinium (B1211019) ions, such as those in diguanidine phosphate (B84403), are well-known for their ability to denature proteins at high concentrations by disrupting the hydrogen bond network and hydrophobic interactions that stabilize the native conformation. This process involves the solubilization of nonpolar amino acid side chains, leading to the unfolding of the protein.

Conversely, at low concentrations, guanidinium hydrochloride has been observed to stabilize the molten globule state of some proteins, a compact, partially folded intermediate. The phosphate component of diguanidine phosphate can also contribute to protein stability. Phosphate ions have been shown to stabilize the native structure of certain enzymes, like phosphoglycerate kinase, by binding to specific sites, thereby shifting the equilibrium towards the folded state. nih.gov The presence of both the denaturing guanidinium cation and the potentially stabilizing phosphate anion in this compound suggests a complex, concentration-dependent effect on protein conformation and stability. The precise nature of this interaction, whether synergistic or antagonistic in modulating protein structure, remains an active area of investigation.

| Compound | Effect on Protein Structure | Mechanism of Action | Reference |

| Guanidine (B92328) Hydrochloride | Denaturation at high concentrations; Stabilization of molten globule at low concentrations | Disrupts hydrogen bonds and hydrophobic interactions | plos.org |

| Phosphate Ions | Stabilization of native structure | Specific binding to protein sites | nih.gov |

Interactions with Nucleic Acids: Structural and Functional Implications

The interaction of small molecules with nucleic acids can have profound effects on their structure and function, including the regulation of gene expression. The guanidinium group's ability to form multiple hydrogen bonds and engage in electrostatic interactions makes it a key player in molecular recognition of nucleic acids.

Riboswitches are structured non-coding RNA elements found in the 5' untranslated regions of messenger RNA that regulate gene expression by binding to specific ligands. Several classes of riboswitches have been identified that specifically recognize the guanidinium cation. biorxiv.org This binding event induces a conformational change in the RNA, leading to either the activation or repression of downstream gene expression.

The binding pocket of guanidine riboswitches is exquisitely shaped to accommodate the planar guanidinium ion, forming a network of hydrogen bonds with functional groups on the nucleobases and the phosphate backbone. nih.gov For instance, in the guanidine-I riboswitch, the guanidinium cation is recognized through hydrogen bonding to guanine (B1146940) bases and phosphate oxygens. nih.gov Given that this compound provides a source of guanidinium ions, it is plausible that it could act as a ligand for these riboswitches, thereby influencing gene regulation. Research into the specific binding affinity and regulatory consequences of this compound interaction with various guanidine riboswitch classes is an ongoing pursuit.

The modification of the phosphate backbone of oligonucleotides is a widely used strategy to enhance their therapeutic potential by improving properties such as nuclease resistance and cellular uptake. One such modification involves the introduction of a phosphoryl guanidine group, creating what are known as phosphoryl guanidine oligonucleotides (PGOs). acs.orgnih.gov This modification, which incorporates a guanidine-phosphate linkage, has been shown to influence the structure and hybridization of oligonucleotides.

Studies on PGOs have revealed that this modification can be accommodated within a B-form double helix with minimal structural perturbation. acs.orgnih.gov The thermal stability of PGO-containing duplexes is often comparable to or even slightly higher than that of their unmodified counterparts, particularly at lower ionic strengths. acs.orgnih.gov This suggests that the introduction of the guanidinium moiety can modulate the electrostatic interactions within the duplex. The thermodynamic parameters of hybridization are also affected, with changes observed in both enthalpy and entropy. researchgate.net These findings highlight the potential of the guanidine-phosphate linkage in the rational design of modified oligonucleotides with tailored hybridization properties.

| Oligonucleotide Type | Modification | Effect on Thermal Stability (Tm) | Key Structural Feature | Reference |

| Native DNA | None | Baseline | Standard B-form helix | acs.orgnih.gov |

| PGO-DNA Hybrid | Phosphoryl Guanidine | Comparable to or slightly increased at low ionic strength | Maintained B-form helix with minor conformational changes | acs.orgnih.gov |

Roles in Cellular Bioenergetics and Metabolic Regulation (e.g., ATP Synthesis and Hydrolysis Processes)

Cellular bioenergetics are fundamentally reliant on the synthesis and hydrolysis of adenosine (B11128) triphosphate (ATP). The high-energy phosphoanhydride bonds in ATP provide the energy currency for a vast array of cellular processes. The interaction between guanidinium-containing compounds and phosphate groups is of significant interest in this context.

The hydrolysis of ATP to adenosine diphosphate (B83284) (ADP) and inorganic phosphate is a thermodynamically favorable process that releases a substantial amount of energy. plos.org This process can be influenced by the presence of various ions. The guanidinium group, with its delocalized positive charge, can form strong interactions with the negatively charged phosphate groups of ATP. Theoretical studies have explored the favorable energetics of guanidinium-phosphate interactions. This suggests that this compound could potentially modulate the activity of ATPases and other enzymes involved in ATP metabolism by interacting with their substrates or active sites. Furthermore, a study on the effect of extracellular ATP hydrolysis has shown that the released phosphate groups can act as a pH buffer, influencing synaptic transmission. plos.org This highlights another potential role for the phosphate component of this compound in modulating cellular processes.

Elucidation of Biological Mechanisms of Action and Cellular Responses

Understanding the molecular mechanisms by which exogenous compounds elicit cellular responses is crucial for assessing their biological impact. Research into guanidine-containing compounds has begun to unravel their mechanisms of action, including the induction of cellular stress pathways.

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in a wide range of cellular damage and pathologies. Recent studies on polyhexamethylene guanidine phosphate (PHMG-p), a polymeric derivative, have demonstrated its ability to induce oxidative stress. nih.govmdpi.com

Exposure of cells to PHMG-p has been shown to enhance the generation of ROS, leading to mitochondrial dysfunction, intracellular calcium elevation, and depletion of ATP. nih.govmdpi.com This cascade of events can trigger downstream signaling pathways, including the activation of cell death mechanisms such as apoptosis. nih.gov The induction of ROS by PHMG-p is also linked to DNA damage, which can lead to cell cycle arrest. jst.go.jp While these studies have been conducted with a polymeric form, the fundamental chemical moieties of guanidine and phosphate are central to its activity. It is therefore hypothesized that this compound may also possess the ability to induce oxidative stress through similar mechanisms, a possibility that warrants further investigation. The antioxidant aminoguanidine (B1677879) has been shown to inhibit ROS formation, highlighting the role of the guanidine group in these processes. nih.gov

| Cellular Process | Effect of Polyhexamethylene Guanidine Phosphate (PHMG-p) | Downstream Consequence | Reference |

| ROS Generation | Increased | Mitochondrial dysfunction, DNA damage | nih.govmdpi.comjst.go.jp |

| Intracellular Calcium | Elevated | Alteration of phospholipid transporters | nih.govmdpi.com |

| ATP Levels | Depleted | Enhanced procoagulant activity in platelets | nih.govmdpi.com |

| Cell Cycle | G1/S Arrest | Inhibition of cell proliferation | jst.go.jp |

| Cell Death | Apoptosis Induction | Tissue damage | nih.gov |

Mechanisms of DNA Damage and Repair

There is currently a lack of specific research elucidating the direct mechanisms of DNA damage and repair associated with this compound. Guanidinium, the cationic form of guanidine, is known to interact with negatively charged molecules like phosphates, which are integral to the DNA backbone. sci-hub.se This interaction is a fundamental aspect of the biological activity of many guanidine-containing compounds. sci-hub.se Some guanidino-aryl compounds have been shown to bind to the minor groove of DNA, an interaction influenced by the guanidinium group's ability to engage with phosphate residues. rsc.org

Studies on the related polymeric compound, polyhexamethylene guanidine phosphate (PHMG-P), have demonstrated that it can induce reactive oxygen species (ROS)-mediated DNA damage. jst.go.jpjst.go.jp This oxidative stress leads to the phosphorylation of H2AX and ATM, key proteins in the DNA damage response pathway, ultimately activating p53. jst.go.jpjst.go.jp However, it is crucial to note that these findings pertain to a complex polymer and cannot be directly extrapolated to the simple salt, this compound. Research on phosphoryl guanidine oligonucleotides, which involve modification of the phosphate backbone of DNA with guanidine groups, has been conducted to understand their structural and hybridization properties, but this does not directly inform on the DNA damaging potential of free this compound. acs.org

Pathways of Cell Cycle Arrest and Programmed Cell Death (Apoptosis, Pyroptosis)

However, research on the related polymer, polyhexamethylene guanidine phosphate (PHMG-P), has shown that it can induce G1/S phase cell cycle arrest in lung epithelial cells. jst.go.jp This cell cycle arrest is linked to the activation of the p53 pathway, a critical regulator of cell cycle progression and apoptosis. jst.go.jp The induction of apoptosis by PHMG-P has been observed to proceed through the cleavage of PARP and caspase-3, hallmark indicators of this form of programmed cell death. jst.go.jp Furthermore, PHMG-P has been shown to induce apoptosis through endoplasmic reticulum stress-mediated pathways. nih.govnih.gov

Recent studies on PHMG-p have also indicated its capacity to induce pyroptosis, another form of programmed cell death, in bronchial epithelial cells through mitochondrial dysfunction regulated by reactive oxygen species.

It is important to emphasize that these findings are specific to the polymeric guanidine compound, PHMG-P, and similar studies on this compound have not been identified. The biological activity of guanidine derivatives can be highly dependent on their specific chemical structure.

Endoplasmic Reticulum Stress and Mitochondrial Dysfunction

There is no direct scientific evidence available concerning the induction of endoplasmic reticulum (ER) stress or mitochondrial dysfunction by this compound.

In contrast, the related compound polyhexamethylene guanidine phosphate (PHMG-P) has been shown to localize in the endoplasmic reticulum and induce ER stress, leading to apoptosis in lung epithelial cells. nih.govnih.gov This process is considered a potential initial step in PHMG-P-induced lung fibrosis. nih.govnih.gov

Regarding mitochondrial function, derivatives of guanidine, such as phenethylbiguanide, are known to be potent inhibitors of mitochondrial respiration. nih.govnih.gov The accumulation of these derivatives within the mitochondria is linked to the degree of respiratory inhibition. researchgate.net More specifically, PHMG-p has been found to cause mitochondrial dysfunction in bronchial epithelial cells, which is associated with the induction of pyroptosis. While these findings highlight the potential for guanidine-containing compounds to impact these specific cellular organelles and pathways, dedicated research on this compound is required to ascertain its effects.

Research on Antimicrobial Efficacy and Biocidal Action Mechanisms

The guanidine group is a key feature in many antimicrobial compounds. nih.gov While specific studies detailing the antimicrobial efficacy and biocidal action mechanisms of this compound are limited, research on related guanidine-based compounds provides insight into their potential activity.

Polyhexamethylene guanidine phosphate (PHMG-P), a polymeric guanidine derivative, has demonstrated significant bactericidal effects against a range of microorganisms, including those relevant to oral health. nih.govnih.gov Studies have shown its efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com The cationic nature of the guanidine groups in PHMG-P is thought to contribute to its antimicrobial effect by disrupting the cell membranes of microorganisms. nih.gov The biocidal activity of PHMG-P has been shown to be effective even at low concentrations, supporting its use as a biocide. nih.govnih.gov

The general mechanism of action for guanidine-based antimicrobials often involves interaction with the negatively charged components of the microbial cell envelope, leading to membrane disruption and cell death. acs.org However, the specific efficacy and mechanism of this compound as an antimicrobial agent have not been extensively documented in the available scientific literature.

Exploratory Pharmaceutical and Therapeutic Research Directions

While there is no specific pharmaceutical research focused on this compound, the broader class of guanidine-containing compounds has significant therapeutic interest due to their diverse biological activities. sci-hub.senih.gov Guanidine itself is used in the treatment of muscle weakness associated with Eaton-Lambert syndrome. drugbank.commedscape.com

The guanidinium group's ability to interact with biological molecules through hydrogen bonding and charge pairing makes it a valuable pharmacophore in drug design. sci-hub.se Guanidine derivatives have been investigated for a wide range of therapeutic applications, including:

Anticancer Agents: Novel guanidine derivatives are being synthesized and evaluated for their DNA-binding and cytotoxic effects against cancer cells. rsc.org Some guanidine alkaloids have been shown to induce apoptosis and autophagy in prostate cancer cells. mdpi.com

Central Nervous System Agents: Guanidine compounds have been explored for their potential to act on the central nervous system. nih.gov

Anti-inflammatory Agents: The anti-inflammatory properties of certain guanidine derivatives are an area of active research. nih.gov

Antidiabetic Agents: Some guanidine compounds have been investigated for their potential in managing diabetes. nih.gov

The ability of the guanidinium group to interact with phosphate groups also suggests potential applications in targeting DNA and RNA. mdpi.com These diverse research directions for guanidine-containing molecules suggest that this compound could be a candidate for future investigation into its potential therapeutic properties, although no such research has been published to date.

Material Science Research and Engineering Applications of Diguanidine Phosphate

Comprehensive Analysis of Flame Retardancy Mechanisms

Diguanidine phosphate (B84403) is recognized for its efficacy as a flame retardant, primarily due to the synergistic action between its phosphorus and nitrogen components. The mechanism of action is multifaceted, involving processes in both the gas phase and the condensed phase during combustion. In the gas phase, the decomposition of diguanidine phosphate releases non-flammable gases like ammonia (B1221849) and nitrogen, which dilute the flammable gases and oxygen in the surrounding atmosphere, thereby inhibiting combustion. oceanchemgroup.com Additionally, phosphorus-containing radicals such as PO· and HPO· are generated, which act as scavengers for highly reactive H· and OH· radicals in the flame, interrupting the chain reactions of combustion. researchgate.net

In the condensed phase, the phosphoric acid produced from the thermal decomposition of this compound acts as a catalyst for the dehydration and carbonization of the underlying material. nih.govfrontiersin.org This process promotes the formation of a stable, insulating char layer on the material's surface. mdpi.com This char layer serves as a physical barrier that limits the transfer of heat from the flame to the material and restricts the diffusion of flammable volatile decomposition products to the combustion zone. The presence of nitrogen in the this compound contributes to the formation of a more thermally stable and cross-linked phosphocarbonaceous structure within the char, enhancing its protective properties. researchgate.net

Synergistic Effects in Composite Flame Retardant Systems (e.g., with Zinc Borate (B1201080), Borax)

Zinc borate, for instance, works in conjunction with phosphorus-nitrogen systems to improve char formation and stability. researchgate.netalfa-chemistry.com It can promote the formation of a denser and more cohesive char layer that provides a superior barrier against heat and mass transfer. bit.edu.cn The boron compounds can also form a glassy protective layer at elevated temperatures, further insulating the underlying material. acs.org Research on wood treated with a composite of guanidine (B92328) dihydrogen phosphate (a related compound) and zinc borate demonstrated a significant increase in the limiting oxygen index (LOI), a measure of flame retardancy, compared to treatment with either component alone. acs.orgnih.gov For example, a study on wood treated with a guanidine dihydrogen phosphate and zinc borate composite in a 4:1 ratio achieved an LOI of 47.8%, a substantial improvement over untreated wood. acs.orgnih.gov

The synergistic mechanism also involves interactions in the gas phase. Boron compounds can contribute to the quenching of flames by releasing water vapor and forming boric acid, which can coat the burning material and inhibit combustion. The combination of the gas-phase radical scavenging by phosphorus compounds and the condensed-phase char formation promoted by both the phosphorus-nitrogen and boron components leads to a highly effective flame retardant system. nih.gov

Table 1: Synergistic Flame Retardant Effects of Guanidine Dihydrogen Phosphate (GDP) and Zinc Borate (ZB) on Wood

| Treatment | Limiting Oxygen Index (LOI) (%) | Percentage Increase over Untreated Wood (%) |

|---|---|---|

| Untreated Wood | 22.4 | - |

| GDP only | 43.4 | 93.75 |

| ZB only | 28.7 | 28.13 |

| GDP:ZB (4:1) | 47.8 | 113.39 |

This table is generated based on data from a study on the flame retardant properties of a guanidine phosphate-zinc borate composite on wood. acs.orgnih.gov

Application in Polymeric and Cellulosic Materials (e.g., Wood, Paper, PET, Cotton)

This compound and its derivatives have been extensively investigated and applied as flame retardants for a wide range of polymeric and cellulosic materials due to their effectiveness and relatively low environmental impact. mdpi.com

For cellulosic materials such as wood and paper, this compound is effective due to its ability to promote charring. researchgate.netnih.gov When wood is impregnated with a solution of guanidine phosphate, its thermal stability and fire resistance are significantly improved. nih.gov Studies have shown that treatment with guanidine phosphate can substantially increase the char residue of wood flour, indicating a strong condensed-phase flame retardant action. acs.orgnih.gov For instance, the carbon residue rate of guanidine dihydrogen phosphate-treated wood flour was found to be 47.64%, compared to 26.76% for untreated wood flour. acs.orgnih.gov Similarly, paper treated with guanidine phosphate exhibits enhanced flame retardancy, with the phosphate component promoting the formation of a protective char layer. researchgate.net

In the realm of synthetic polymers, this compound has been successfully used in materials like polyethylene (B3416737) terephthalate (B1205515) (PET). A study involving the surface modification of carbon microspheres with guanidine phosphate and their incorporation into PET resulted in a composite with a limiting oxygen index (LOI) of 32.4% and a UL-94 V-0 rating at a low loading of 3%. nih.gov This demonstrates the potential of this compound to impart excellent flame retardancy to PET.

Cotton, another cellulosic material, has also been a focus for flame retardant treatments using guanidine phosphates. researchgate.net Formulations based on diguanidine hydrogen phosphate have been shown to significantly increase the LOI of cotton fabrics to values above 30 vol.%, classifying them as flame retardant. researchgate.net The effectiveness of the treatment is attributed to the phosphorus-nitrogen synergy, which alters the thermal degradation pathway of cellulose (B213188) to favor char formation over the production of flammable volatiles. researchgate.net

Table 2: Flame Retardant Performance of Guanidine Phosphate in Various Materials

| Material | Flame Retardant | Key Performance Metric | Result |

|---|---|---|---|

| Wood | Guanidine Dihydrogen Phosphate | Char Residue Rate | 47.64% (vs. 26.76% for untreated) acs.orgnih.gov |

| Wood | Guanidine Dihydrogen Phosphate / Zinc Borate | LOI | 47.8% acs.orgnih.gov |

| PET | Guanidine Phosphate-modified Carbon Microspheres | LOI | 32.4% nih.gov |

| PET | Guanidine Phosphate-modified Carbon Microspheres | UL-94 Rating | V-0 nih.gov |

| Cotton | Diguanidine Hydrogen Phosphate | LOI | > 30 vol.% researchgate.net |

This table is compiled from data found in various research articles on the application of guanidine phosphates as flame retardants.

Surface Modification Strategies for Enhanced Material Performance

Surface modification strategies involving this compound are being explored to improve the performance of materials, particularly in terms of flame retardancy and compatibility within polymer composites. nih.gov One notable approach is the grafting of guanidine phosphate onto the surface of filler materials, which are then incorporated into a polymer matrix. This method aims to enhance the dispersion of the filler and improve the interfacial adhesion between the filler and the polymer, leading to better mechanical properties and more efficient flame retardancy.

A specific example of this strategy is the surface modification of carbon microspheres (CMSs) with guanidine phosphate for use as a flame retardant in polyethylene terephthalate (PET). nih.gov In this process, the surface of the CMSs is first activated using low-temperature plasma technology, followed by the grafting of guanidine phosphate onto the activated surface. This surface modification serves a dual purpose: it improves the dispersity of the CMSs within the PET matrix and concentrates the flame-retardant agent at the filler-polymer interface. The improved dispersion ensures a more uniform distribution of the flame retardant throughout the composite, leading to more consistent and effective fire protection. The enhanced interfacial adhesion can also contribute to improved mechanical properties of the final composite material. The resulting PET/CMSs-GDP composite demonstrated excellent flame-retardant properties, achieving a UL-94 V-0 rating at a low loading of just 3%. nih.gov

Development of Adsorbents for Phosphate Sequestration and Resource Recovery from Wastewater

The guanidinium (B1211019) group, a key component of this compound, has shown significant promise in the development of adsorbents for the selective removal and recovery of phosphate from wastewater. acs.orgacs.org This is driven by the global need for sustainable phosphorus management, addressing both the environmental problems caused by phosphate pollution and the depletion of natural phosphate rock reserves. nih.govnih.gov The unique chemical structure of the guanidinium group allows for strong and selective binding to phosphate ions through a combination of electrostatic interactions and hydrogen bonding. acs.org

Researchers have developed functionalized materials, such as guanidinium-functionalized polyelectrolyte-coated carbon nanotubes, for this purpose. acs.org These materials act as highly effective adsorbents for phosphate ions. The positively charged guanidinium groups attract the negatively charged phosphate ions, while the ability to form multiple hydrogen bonds enhances the selectivity and binding affinity. In a capacitive deionization (CDI) system, electrodes modified with these guanidinium-functionalized polyelectrolytes have demonstrated a high phosphate ion adsorption capacity of up to 23–30 mg PO₄³⁻ g⁻¹ across a wide pH range. acs.org Furthermore, these adsorbents exhibit excellent selectivity for phosphate even in the presence of other competing anions like chloride, sulfate, and nitrate (B79036). acs.org The adsorbed phosphate can then be recovered, offering a pathway for nutrient recycling.

Investigation of Nonlinear Optical Properties and Crystal Engineering for Photonic Applications

Guanidinium phosphate and its derivatives are being investigated for their potential in photonic applications due to their nonlinear optical (NLO) properties. researchgate.net NLO materials are crucial for technologies such as frequency conversion, optical switching, and data storage. The non-centrosymmetric crystal structure of certain guanidinium phosphate compounds is a key prerequisite for second-order NLO effects, such as second-harmonic generation (SHG). researchgate.net

Crystal engineering plays a vital role in designing and synthesizing new guanidinium phosphate-based materials with tailored NLO properties. By modifying the crystal structure through the incorporation of different anions or by controlling the crystal growth conditions, it is possible to influence the alignment of the guanidinium cations and optimize the NLO response. For example, the study of bis(guanidinium) hydrogen phosphate monohydrate has revealed its potential as a phase-matchable NLO material. researchgate.net

Research in this area involves the growth of large single crystals of guanidinium phosphates and the characterization of their optical properties, including refractive indices, their dispersion, and the components of the SHG tensor. researchgate.net While some guanidinium phosphate crystals have been found not to be phase-matchable within their transmission range, the investigation of their NLO coefficients still provides valuable insights for the development of new NLO materials. researchgate.net The π-conjugated planar structure of the guanidinium cation is considered to be a significant contributor to the observed linear and nonlinear optical properties. researchgate.net

Advanced Characterization Techniques and Computational Methodologies in Diguanidine Phosphate Research

Spectroscopic Probing of Molecular Structure and Interactions

Spectroscopic techniques are indispensable tools for investigating the functional groups, bonding environments, and electronic properties of diguanidine phosphate (B84403).

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed insights into the functional groups present in diguanidine phosphate and their local environments. Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in assigning the observed vibrational modes.

Theoretical calculations for diguanidinium phosphate monohydrate have been performed to predict its vibrational frequencies. These computational models help in the assignment of bands observed in experimental spectra, providing a deeper understanding of the molecular vibrations. The calculations involve minimizing the energy of the molecule's equilibrium structure and then computing the vibrational frequencies and their potential energy distribution (PED). The PED analysis allows for the detailed assignment of each vibrational mode to specific functional groups and types of motion (e.g., stretching, bending, rocking).

The vibrational spectra are characterized by contributions from the guanidinium (B1211019) cations, the hydrogen phosphate anion, and the water of hydration. Key vibrational modes include:

N-H Stretching: The guanidinium cation exhibits multiple N-H stretching vibrations, typically in the high-frequency region of the spectrum. The positions of these bands are sensitive to the strength of hydrogen bonding interactions.

C-N Stretching: The stretching vibrations of the C-N bonds within the planar guanidinium cation are also characteristic and provide information about the delocalized π-electron system.

Phosphate Group Vibrations: The hydrogen phosphate (HPO42-) anion has its own set of characteristic vibrations, including P-O stretching and O-P-O bending modes. The symmetry of the phosphate group and its involvement in hydrogen bonding significantly influence the number and positions of these bands.

Water Vibrations: The presence of water of hydration gives rise to O-H stretching and H-O-H bending modes.

A detailed assignment of the vibrational modes of this compound, based on theoretical calculations, allows for a thorough analysis of its molecular structure and the interactions between its constituent ions.

Table 1: Theoretical Vibrational Frequencies and Assignments for Diguanidinium Phosphate Monohydrate (Note: This table is based on theoretical DFT calculations and serves as a guide for experimental assignments. Experimental values may vary.)

| Frequency (cm-1) | Assignment (Potential Energy Distribution) |

| ~3400-3600 | ν(O-H) of water, ν(N-H) of guanidinium |

| ~1600-1700 | δ(NH2) scissoring of guanidinium |

| ~1500-1600 | νas(C-N) of guanidinium |

| ~1000-1100 | ν(P-O) of phosphate |

| ~800-950 | δ(O-P-O) of phosphate |

| ~500-700 | Rocking/wagging modes of NH2 and H2O |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure and dynamics of molecules in solution. For this compound, 1H, 13C, and 31P NMR would provide valuable information.

1H NMR: The proton NMR spectrum would show signals corresponding to the N-H protons of the guanidinium cations and the O-H proton of the hydrogen phosphate anion. The chemical shifts and coupling patterns of these signals would be influenced by hydrogen bonding and proton exchange dynamics in solution.

13C NMR: A single resonance is expected in the 13C NMR spectrum for the central carbon atom of the two equivalent guanidinium cations. Its chemical shift would be characteristic of a carbon atom in a delocalized π-system.

31P NMR: The phosphorus-31 NMR spectrum would exhibit a single peak corresponding to the hydrogen phosphate anion. The chemical shift is sensitive to the pH of the solution and the degree of protonation of the phosphate group.

Electronic Spectroscopy (UV-Vis, Circular Dichroism, Photoluminescence) for Electronic Transitions and Chirality

Electronic spectroscopy provides information about the electronic structure and optical properties of a compound.

UV-Vis Spectroscopy: this compound is not expected to show significant absorption in the visible region of the electromagnetic spectrum, as it lacks extensive chromophores. Any absorption would likely occur in the ultraviolet region, corresponding to electronic transitions within the guanidinium cation and the phosphate anion.

Circular Dichroism (CD): Circular dichroism spectroscopy is used to study chiral molecules. As this compound itself is not chiral, it would not exhibit a CD spectrum unless it is in a chiral environment or forms complexes with chiral molecules.

Photoluminescence: Photoluminescence (PL) spectroscopy investigates the emission of light from a substance after the absorption of photons. Simple salts like this compound are not typically photoluminescent. Any observed luminescence would likely be due to impurities or the formation of specific complexes.

Currently, there is a lack of specific experimental data in the scientific literature regarding the electronic spectra of pure this compound.

Crystallographic Investigations for Solid-State Structural Elucidation

Crystallographic techniques are paramount for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information about bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray and Neutron Diffraction

Single crystal X-ray diffraction (XRD) is the primary method for elucidating the crystal structure of compounds like this compound. Research has shown that diguanidinium hydrogen phosphate monohydrate (G2HP) crystallizes in a non-centrosymmetric tetragonal system. researchgate.net

Neutron diffraction can provide complementary information, particularly in accurately locating the positions of hydrogen atoms, which is crucial for a detailed understanding of the hydrogen bonding network. The scattering of neutrons by atomic nuclei allows for the precise determination of H-atom coordinates, which is often challenging with X-ray diffraction due to the low electron density of hydrogen.

Table 2: Crystallographic Data for Diguanidinium Hydrogen Phosphate Monohydrate (G2HP) researchgate.net

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | P-421c |

| a (Å) | Data not available in the provided source |

| b (Å) | Data not available in the provided source |

| c (Å) | Data not available in the provided source |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (Å3) | Data not available in the provided source |

| Z | Data not available in the provided source |

(Note: While the crystal system and space group have been reported, specific unit cell parameters were not available in the cited literature.)

Detailed Analysis of Intermolecular Hydrogen Bonding Networks in Crystal Structures

The crystal structure of this compound is stabilized by an extensive network of hydrogen bonds. These interactions involve the guanidinium cations, the hydrogen phosphate anions, and the water molecules of hydration. The guanidinium cation, with its six N-H protons, acts as a hydrogen bond donor, while the oxygen atoms of the phosphate group and the water molecule act as hydrogen bond acceptors.

Table 3: Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | N-H (Guanidinium) | O (Phosphate) |

| Hydrogen Bond | N-H (Guanidinium) | O (Water) |

| Hydrogen Bond | O-H (Water) | O (Phosphate) |

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful graphical tool used to visualize and quantify intermolecular interactions within a crystal lattice. biointerfaceresearch.comresearchgate.net By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules are packed and the nature of the forces holding them together, which is crucial for predicting the stability and properties of crystalline materials like this compound. biointerfaceresearch.comscirp.org

The analysis involves generating a three-dimensional Hirshfeld surface, where the color gradient indicates the types and strengths of intermolecular contacts. biointerfaceresearch.com Distances shorter than the van der Waals radii are typically shown in red, contacts around the van der Waals radii are in white, and longer contacts are in blue. biointerfaceresearch.com These surfaces, along with their corresponding two-dimensional "fingerprint plots," allow for the quantitative decomposition of the crystal packing into contributions from specific types of atomic contacts. biointerfaceresearch.comnih.gov

In hybrid organic-inorganic phosphates, hydrogen bonds, particularly O···H and N–H···O interactions, are dominant stabilizing forces. biointerfaceresearch.comjmaterenvironsci.com Hirshfeld analysis precisely quantifies the percentage contribution of these and other weaker interactions, such as H···H, C···H, and C···C contacts, to the total surface area. biointerfaceresearch.com For instance, in a related compound, anilinium dihydrogen phosphate, the analysis revealed that O···H and H···H interactions were the most significant, contributing 41.0% and 38.2% respectively to the crystal packing. biointerfaceresearch.com

Table 1: Representative Intermolecular Contact Contributions in a Hybrid Phosphate Compound Determined by Hirshfeld Surface Analysis. biointerfaceresearch.com

| Intermolecular Contact | Contribution (%) |

|---|---|

| H···O | 41.0 |

| H···H | 38.2 |

| H···C/C···H | 17.9 |

| C···C | 2.6 |

| O···O | 0.3 |

This quantitative data is invaluable for understanding the structure-property relationships in guanidinium salts and for the rational design of new materials with tailored properties. researchgate.net

Advanced Thermal Analysis for Decomposition and Stability Studies

The thermal behavior of energetic materials like this compound is a critical aspect of their characterization, determining their stability, safety, and performance. Advanced thermal analysis techniques provide detailed information on decomposition processes and thermal transitions.

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of materials. tainstruments.com It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.commdpi.com The resulting TGA curve provides quantitative information about decomposition temperatures, the presence of volatiles like water, and the amount of residual material. thescipub.com

The first derivative of the TGA curve, known as the Derivative Thermogravimetry (DTG) curve, shows the rate of mass loss. The peaks on the DTG curve correspond to the temperatures at which the rate of decomposition is maximal, allowing for a more precise identification of distinct decomposition steps. americanlaboratory.com For guanidinium salts, TGA/DTG can reveal multi-step decomposition processes, indicating the formation of intermediate products before complete degradation. researchgate.net For example, studies on guanidine (B92328) nitrate (B79036) show distinct mass loss stages corresponding to its decomposition. researchgate.netnih.gov

To understand the chemical reactions occurring during decomposition, TGA is often coupled with Fourier Transform Infrared Spectroscopy (FTIR), a technique known as Evolved Gas Analysis (EGA). tainstruments.comrigaku.com As the sample is heated in the TGA, the gaseous decomposition products (the "evolved gas") are transferred to an FTIR spectrometer. americanlaboratory.comtainstruments.com The FTIR instrument identifies the functional groups and, consequently, the chemical nature of the evolved gases by recording their infrared absorption spectra. mdpi.comeag.com

This hyphenated technique is exceptionally powerful for elucidating decomposition mechanisms. rigaku.com For nitrogen-rich compounds like this compound, TGA-FTIR can identify evolved species such as ammonia (B1221849) (NH₃), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen cyanide (HCN). nih.goveag.com Studies on the thermal decomposition of guanidine nitrate have utilized TGA-FTIR to identify the various gaseous products formed at different stages, providing crucial insights into its decomposition pathway. researchgate.netnih.gov

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. analyticalanswersinc.com It is used to detect and quantify thermal transitions, which are changes in physical properties that involve an exchange of energy. nih.govnih.gov

DSC can identify endothermic processes (heat absorption), such as melting, and exothermic processes (heat release), such as crystallization or decomposition. analyticalanswersinc.comlinseis.com The resulting DSC thermogram shows peaks corresponding to these transitions, and the area under a peak is proportional to the enthalpy change (ΔH) of the transition. tudelft.nlresearchgate.net For this compound, DSC can be used to determine its melting point and the enthalpy of fusion, as well as the onset temperature and energy release associated with its decomposition. nih.govmdpi.com Analysis of related guanidinium salts by DSC has provided critical data on their phase transitions and thermal stability. researchgate.net

Computational and Theoretical Chemistry Approaches

Computational chemistry provides a theoretical framework to investigate the properties of molecules and materials at the atomic level, complementing experimental findings and providing insights that are difficult to obtain through experiments alone. purdue.edu

Quantum chemical calculations are used to solve the Schrödinger equation for a given molecule, yielding information about its electronic structure, geometry, and energy. purdue.edunorthwestern.edu Two of the most powerful and widely used approaches are Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) has become a dominant method in computational chemistry due to its favorable balance of accuracy and computational cost. imperial.ac.ukepfl.ch DFT calculates the total energy of a system based on its electron density rather than the complex many-electron wavefunction. epfl.ch This approach is used to optimize molecular geometries, predict vibrational frequencies, and calculate electronic properties and reaction energetics. uni-muenchen.deaps.org For this compound, DFT can be used to model the crystal structure, analyze the nature of the hydrogen bonding network, and compute its heat of formation. acs.org

Ab initio methods , Latin for "from the beginning," solve the Schrödinger equation without using experimental data for parametrization. chemrxiv.org These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are systematically improvable, offering high accuracy, though often at a greater computational expense than DFT. researchgate.net Ab initio calculations are valuable for obtaining highly accurate descriptions of intermolecular interactions and electronic properties. acs.org In the context of this compound, these methods can provide a detailed analysis of the charge distribution and the strength of the interactions between the diguanidinium cations and the phosphate anion. researchgate.net